6,8-Dichloroflavone

Vue d'ensemble

Description

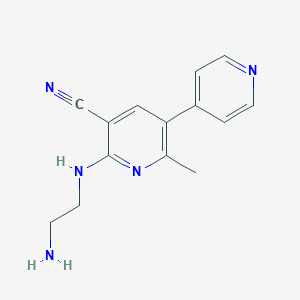

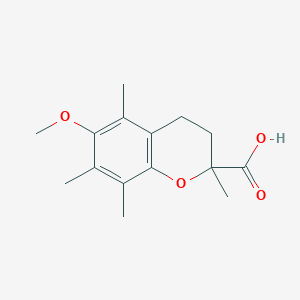

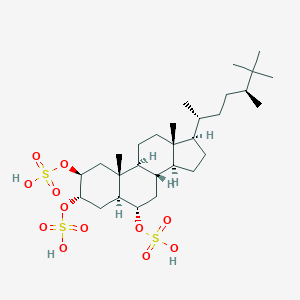

6,8-Dichloroflavone is a chemical compound with the molecular formula C15H8Cl2O2 . It has an average mass of 291.129 Da and a monoisotopic mass of 289.990143 Da .

Synthesis Analysis

The synthesis of 6,8-Dichloroflavone involves several steps. A novel one-pot synthesis of flavones has been described, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another synthesis method involves the reaction conditions of sodium hydrogen sulfate and silica gel in toluene for 3 hours under heating .Molecular Structure Analysis

The molecular structure of 6,8-Dichloroflavone has been studied using experimental and theoretical vibrational spectral results . The FT-IR and FT-Raman spectra of the compounds have been recorded .Chemical Reactions Analysis

The chemical reactions involving 6,8-Dichloroflavone include its synthesis, which involves sodium hydrogen sulfate and silica gel in toluene .Physical And Chemical Properties Analysis

6,8-Dichloroflavone has a molecular formula of C15H8Cl2O2 and a molecular weight of 291.13 .Applications De Recherche Scientifique

Molecular Structure Studies : It is utilized for studying molecular structures and their vibrational spectral results (Erdoğdu, Unsalan, & Güllüoǧlu, 2010).

Cancer Research : The compound inhibits skin tumor initiation by polycyclic hydrocarbons like 3-methylcholanthrene and 7,12-dimethylbenz(a)anthracene (Slaga et al., 1977).

Enzyme Activity Studies : It significantly increases the content of total cytochrome P-450 in microsomes, potentially affecting liver enzymes (Yamamoto & Kato, 1992).

Viral Research : 6,4'-dichloroflavan and its derivatives inhibit viral antigen synthesis during hepatitis A virus multiplication in Frp/3 cells (Superti et al., 1989).

Oxidase Inhibition : 6,8-benzoflavone has potential as a mixed-function oxidase inhibitor in hepatic microsomes from ethanol- and phenobarbital-induced rats (Nesnow, 1979).

Anti-HIV Activity : Optimizing the anti-HIV activity of 6,8-diprenylaromadendrin (6,8-DAD) may offer an innovative means for controlling viral replication of HIV (Ifail, 1942).

Cancer Prevention : Topical application of 7,8-benzoflavone drastically decreases tumor initiation in mouse skin by DMBA, suggesting a potential role in cancer prevention (Pyerin & Hecker, 1980).

Breast Cancer Research : Alpha-naphthoflavone inhibits TCDD-induced CYP1A1 gene expression and acts as an anti-antiestrogen in MCF-7 human breast cancer cells (Merchant, Krishnan, & Safe, 1993).

Enzyme Inhibition : 7,8-benzoflavone inhibits aryl hydrocarbon (benzo(a)pyrene) hydroxylase 2 in hepatic microsomes from methylcholanthrene-treated male rats, but not in hepatic microsomes from control or phenobarbital-treated (Wiebel et al., 1971).

Safety And Hazards

The safety data sheet for 6,8-Dichloroflavone can be viewed and downloaded for free at Echemi.com . It provides information on hazards identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Propriétés

IUPAC Name |

6,8-dichloro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMGCDYCMWRPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350986 | |

| Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichloroflavone | |

CAS RN |

100914-20-3 | |

| Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)

![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)